2-Hydrazinyl-3,5-dinitrobenzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3,5-dinitrobenzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3,5-dinitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-Hydrazinyl-3,5-dinitrobenzohydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydrazinyl-3,5-dinitrobenzohydrazide is unique due to its specific hydrazinyl and dinitro functional groups, which confer distinct chemical reactivity and biological activity . Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays .
Biological Activity
2-Hydrazinyl-3,5-dinitrobenzohydrazide (CAS No. 1432436-41-3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a hydrazine functional group and two nitro groups attached to a benzene ring. Its molecular formula is C7H8N6O4, with a molecular weight of approximately 232.18 g/mol. The presence of these functional groups is significant as they contribute to the compound's reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:
- Breast Cancer (MCF-7) : Exhibited significant cytotoxicity with an IC50 value of 15 µM.
- Lung Cancer (A549) : Induced cell cycle arrest and apoptosis, demonstrating potential as a therapeutic agent.
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In vitro studies indicate that it possesses minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against these pathogens, suggesting its potential as an antimicrobial agent .
Antitubercular Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its antitubercular activity . Research indicates that it exhibits significant inhibitory effects against Mycobacterium tuberculosis, with promising results in preliminary screening assays .
The biological activities of this compound are attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anticancer Properties :
A study conducted by researchers at Batman University evaluated the cytotoxic effects of various hydrazone derivatives, including this compound. The results indicated that the compound significantly inhibited cell growth in MCF-7 cells through ROS-mediated pathways . -
Antimicrobial Evaluation :
Another research project focused on the antimicrobial efficacy of this compound against clinical isolates. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains.
Properties
IUPAC Name |
2-hydrazinyl-3,5-dinitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O5/c8-10-6-4(7(14)11-9)1-3(12(15)16)2-5(6)13(17)18/h1-2,10H,8-9H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDHDRAEQSDWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NN)NN)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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